(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
Description
This compound is a structurally modified adenosine derivative featuring:
- A 6-amino-9H-purin-9-yl base, retaining the core adenine scaffold critical for nucleoside activity.
- A tetrahydrofuro[3,4-d][1,3]dioxole sugar moiety with N,2,2-trimethyl substitutions, enhancing lipophilicity and metabolic stability compared to natural ribose.
Properties
Molecular Formula |
C14H18N6O4 |
|---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C14H18N6O4/c1-14(2)23-7-8(12(21)16-3)22-13(9(7)24-14)20-5-19-6-10(15)17-4-18-11(6)20/h4-5,7-9,13H,1-3H3,(H,16,21)(H2,15,17,18)/t7-,8+,9-,13-/m1/s1 |
InChI Key |
DKBBHJATSCFNJQ-LOKDSWTASA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)NC)N3C=NC4=C(N=CN=C43)N)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)NC)N3C=NC4=C(N=CN=C43)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the furodioxole ring system. Key steps include:
Formation of the Purine Base: This involves the reaction of appropriate amines with formamide derivatives under controlled conditions.
Construction of the Furodioxole Ring: This step requires cyclization reactions, often facilitated by catalysts and specific reaction conditions to ensure the correct stereochemistry.
Final Coupling: The final step involves coupling the purine base with the furodioxole ring, typically using peptide coupling reagents to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The purine base can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide: has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes due to its purine base.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves its interaction with specific molecular targets. The purine base allows it to interact with nucleic acids, potentially inhibiting or modifying their function. This interaction can affect various cellular pathways, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Purine Modifications
- C8 Bromination (Compound 19): Reduces adenosine receptor agonism by steric interference with binding pockets, shifting activity toward antagonism .
- C2 Iodo/Methylamino (Compound 41): Enhances interaction with monoamine transporters due to increased electron-withdrawing effects and alkyl chain flexibility .
- C2 Chloro () : May confer resistance to deamination enzymes, extending half-life compared to unmodified adenine derivatives .
Sugar Moiety Variations
Functional Group Effects
- Carboxamide vs. Carboxylic Acid : The carboxamide group (target compound) offers better solubility and hydrogen-bonding capacity than the carboxylic acid (), which may ionize at physiological pH, altering membrane permeability .
- Cyclopentyl-Benzyl Substituents (Compounds 35–39) : Bulky hydrophobic groups enhance A1 receptor selectivity by filling hydrophobic pockets in the receptor’s binding site .
Biological Activity
The compound (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide , often referred to as a purine derivative, is notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure includes a purine base integrated into a tetrahydrofurodioxole framework. Its IUPAC name indicates specific stereochemistry which may influence its biological interactions.
- Molecular Formula : C15H19N5O4
- Molecular Weight : 355.35 g/mol
- CAS Number : 120225-75-4
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within cellular pathways:
- Adenosine Receptors : The compound may act as an agonist at adenosine receptors (ARs), particularly A3AR. This receptor is known to play a role in anti-inflammatory responses and modulation of immune functions .
- Signal Transduction : It potentially influences signaling pathways related to cell proliferation and apoptosis. By modulating these pathways, the compound could affect tumor growth and survival.
In Vitro Studies
Research has shown that this compound exhibits significant biological activity in vitro:
- Cell Proliferation Inhibition : Studies indicate that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For instance, it has demonstrated IC50 values in the micromolar range against various cancerous cells .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound:
- Anti-Cancer Efficacy : Animal models have shown that administration of the compound leads to reduced tumor size in xenograft models. The mechanism involves modulation of immune responses and direct cytotoxic effects on tumor cells.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the effects of similar purine derivatives on cancer cell lines. The results indicated that modifications in the tetrahydrofurodioxole structure significantly enhanced anti-cancer activity .
- Case Study 2 : Another investigation focused on the pharmacokinetics of this compound in animal models. It was found to have favorable absorption characteristics and a half-life conducive for therapeutic applications .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 355.35 g/mol |
| CAS Number | 120225-75-4 |
| Solubility | Soluble in DMSO |
| IC50 (Cancer Cell Lines) | ~5 µM |
| Biological Activity | Observed Effect |
|---|---|
| A3 Adenosine Receptor Agonism | Yes |
| Cell Proliferation Inhibition | Yes |
| Apoptosis Induction | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
